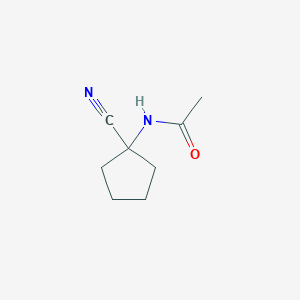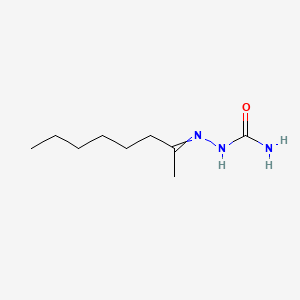
2,3,4,5-Tetrachloro-4'-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound. It is a synthetic organic chemical that consists of two benzene rings connected by a single bond, with four chlorine atoms and one nitro group attached to the rings. This compound is part of a larger group of PCBs, which have been widely used in various industrial applications due to their chemical stability and insulating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl typically involves the chlorination of biphenyl followed by nitration. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The nitration step involves treating the chlorinated biphenyl with a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and nitration reactions in large reactors, ensuring the safety and efficiency of the production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products depending on the conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Various chlorinated biphenyl oxides.
Reduction: 2,3,4,5-Tetrachloro-4’-amino-1,1’-biphenyl.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated biphenyls.
Applications De Recherche Scientifique
2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PCBs.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry: Used in the development of materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The compound can bind to and disrupt the function of cellular proteins and enzymes. It can also interfere with cellular signaling pathways, leading to various biological effects. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrachlorobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3’,4,4’-Tetrachlorobiphenyl: Has a different chlorine substitution pattern, affecting its chemical and biological properties.
2,3’,4’,5-Tetrachlorobiphenyl: Similar structure but different chlorine positions, leading to variations in reactivity and applications.
Uniqueness
2,3,4,5-Tetrachloro-4’-nitro-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a nitro group, which confer distinct chemical reactivity and biological interactions. This combination makes it a valuable compound for studying the effects of PCBs and developing new materials and applications .
Propriétés
Numéro CAS |
88966-77-2 |
|---|---|
Formule moléculaire |
C12H5Cl4NO2 |
Poids moléculaire |
337.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H5Cl4NO2/c13-9-5-8(10(14)12(16)11(9)15)6-1-3-7(4-2-6)17(18)19/h1-5H |
Clé InChI |
DTAMGLYRMIFEIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)




![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)

![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)



![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)

